molecular formula C11H6N2O3 B5385728 6-nitrobenzo[cd]indol-2(1H)-one

6-nitrobenzo[cd]indol-2(1H)-one

Cat. No.: B5385728
M. Wt: 214.18 g/mol
InChI Key: PNSWIQHOUVJDSL-UHFFFAOYSA-N
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Description

Significance of the Benzo[cd]indol-2(1H)-one Scaffold in Chemical Research

The benzo[cd]indol-2(1H)-one scaffold, a tricyclic aromatic lactam, is a privileged structure in chemical research, demonstrating considerable versatility in both medicinal chemistry and materials science. researchgate.netchemimpex.com Initially finding use in the creation of dyes, its applications have expanded significantly. researchgate.net In pharmaceutical research, this scaffold is a cornerstone for the design of potent and selective inhibitors of key biological targets. Notably, derivatives of benzo[cd]indol-2(1H)-one have been identified as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, such as BRD4. researchgate.netacs.orgnih.gov These proteins are crucial regulators of gene expression, and their inhibition is a promising strategy for treating cancer and inflammatory diseases. acs.orgnih.gov

Furthermore, the scaffold has been instrumental in developing inhibitors for other critical cellular pathways, including the Hedgehog signaling pathway, which is implicated in various forms of cancer. nih.gov Beyond its therapeutic potential, the unique electronic properties of the benzo[cd]indol-2(1H)-one core are leveraged in the field of materials science, particularly in the development of organic electronics. chemimpex.com

Structural Characteristics and Nomenclature of 6-nitrobenzo[cd]indol-2(1H)-one

This compound is a derivative of the parent benzo[cd]indol-2(1H)-one structure. Its systematic name clearly defines its molecular architecture. The core, "benzo[cd]indol-2(1H)-one," describes a fused ring system where a benzene (B151609) ring is fused to an indole (B1671886) nucleus, which contains a ketone group at the 2-position and a hydrogen atom on the nitrogen at the 1-position. The prefix "6-nitro" specifies the attachment of a nitro group (NO₂) at the 6th position of this tricyclic framework.

The key structural features include a planar, rigid heterocyclic system. The presence of the electron-withdrawing nitro group at the C6-position significantly influences the electronic properties of the aromatic system, which can, in turn, affect its reactivity and interactions with biological targets.

Table 1: Physicochemical Properties of Benzo[cd]indol-2(1H)-one (Parent Scaffold)

PropertyValue
Molecular FormulaC₁₁H₇NO
Molecular Weight169.18 g/mol
IUPAC Name1H-benzo[cd]indol-2-one
SMILESC1=CC2=C3C(=C1)C(=O)NC3=CC=C2
InChIKeyGPYLCFQEKPUWLD-UHFFFAOYSA-N

Data sourced from PubChem CID 67222. nih.gov

Overview of Research Trajectories for Complex Heterocyclic Systems

Research into complex heterocyclic systems like this compound is characterized by several key trends. A major focus is the development of novel and efficient synthetic methodologies. researchgate.net This includes the exploration of cascade reactions, which allow for the construction of complex molecular architectures in a single step, and the use of transition metal-catalyzed C-H functionalization to selectively introduce new functional groups. researchgate.netresearchgate.net

There is also a significant move towards "green chemistry," emphasizing the use of environmentally benign reagents and conditions to minimize waste and improve sustainability. researchgate.net Concurrently, computational chemistry plays an increasingly vital role. researchgate.net DFT (Density Functional Theory) calculations and other modeling techniques are employed to understand reaction mechanisms, predict regioselectivity, and guide the rational design of new molecules with specific properties. researchgate.net These modern approaches accelerate the discovery and optimization of complex heterocyclic compounds for various applications.

Contextualizing this compound as a Key Synthetic Intermediate

This compound serves as a pivotal synthetic intermediate for the creation of more elaborate and functionally diverse molecules. The nitro group is a versatile functional handle that can be readily transformed into other groups, most commonly an amine (NH₂) via reduction. This resulting 6-aminobenzo[cd]indol-2(1H)-one derivative provides a nucleophilic site that can be used for a wide array of subsequent chemical modifications, such as amide bond formation or participation in cross-coupling reactions.

This strategic placement of a modifiable functional group allows chemists to build upon the core scaffold to synthesize libraries of compounds for structure-activity relationship (SAR) studies. For instance, the synthesis of various derivatives from the parent scaffold is a common strategy to develop new therapeutic agents. nih.govresearchgate.net A 2024 study highlighted the use of "6-nitrobenzo[cd]indole-2(1H)-ketone" in research aimed at combating drug-resistant Staphylococcus aureus, underscoring its role in generating new bioactive compounds. acs.org The ability to use this compound as a building block is crucial for accessing novel chemical space and developing next-generation pharmaceuticals and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c14-11-7-3-1-2-6-9(13(15)16)5-4-8(12-11)10(6)7/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSWIQHOUVJDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Preparations of 6 Nitrobenzo Cd Indol 2 1h One

Established Synthetic Routes to 6-nitrobenzo[cd]indol-2(1H)-one

Traditional methods for the synthesis of this compound have primarily relied on two main strategies: the direct nitration of the parent benzo[cd]indol-2(1H)-one and the construction of the lactam ring from a pre-functionalized nitro-substituted naphthalene (B1677914) precursor.

Nitration of Benz[cd]indol-2(1H)-one (Naphthostyril)

The direct nitration of benz[cd]indol-2(1H)-one, also known as naphthostyril or 1,8-naphtholactam, is a common method for introducing a nitro group onto the aromatic core. However, the position of nitration is highly dependent on the reaction conditions and the presence of substituents on the nitrogen atom. For N-alkylated derivatives, such as N-ethyl-1,8-naphtholactam, nitration has been reported to occur at the 4-position. stackexchange.com This suggests that direct nitration to achieve the 6-nitro isomer may require specific directing groups or reaction conditions to overcome the inherent regioselectivity of the parent molecule.

Condensation Reactions Involving o-Nitroaniline Precursors

An alternative and often more regioselective approach involves the synthesis of the benzo[cd]indol-2(1H)-one ring system from a starting material that already contains a nitro group in the desired position. One potential precursor is 5-nitro-1,8-naphthalic anhydride (B1165640). This can be synthesized and then subjected to a series of reactions to form the lactam ring. A common route involves the reaction of the anhydride with an amine, followed by reduction of one of the carbonyl groups or a related transformation to close the lactam ring. For instance, 3-nitro-1,8-naphthalic anhydride is a known commercially available starting material that can be condensed with amines. researchgate.net While this would lead to a 4-nitro derivative, a similar strategy starting with the 5-nitro isomer would be a plausible route to this compound.

Another potential pathway starts with the nitration of Tobias acid (2-amino-1-naphthalenesulfonic acid), which can yield 8-nitro-2-naphthylamine. This intermediate possesses the required amino and nitro functionalities on the naphthalene core, which could then undergo cyclization to form the lactam ring.

Modern Approaches to Benzo[cd]indol-2(1H)-one Synthesis

Recent advancements in organic synthesis have introduced more efficient and versatile methods for constructing the benzo[cd]indol-2(1H)-one scaffold, which can then be further functionalized.

Cobalt-Catalyzed C-H Carbonylation for Benzo[cd]indol-2(1H)-one Scaffolds

A significant modern development is the cobalt-catalyzed C-H carbonylation of naphthylamides for the synthesis of the benzo[cd]indol-2(1H)-one core. This method utilizes a traceless directing group and a CO source, such as benzene-1,3,5-triyl triformate, to achieve the carbonylative cyclization. This protocol has been shown to produce a variety of free (NH)-benzo[cd]indol-2(1H)-ones in moderate to high yields, with some examples reaching up to 88%. This approach provides a powerful tool for accessing the fundamental scaffold, which can then be subjected to functionalization to introduce the nitro group.

Strategies for Functionalization and Introduction of the Nitro Group

Once the benzo[cd]indol-2(1H)-one scaffold is obtained, the introduction of the nitro group at the 6-position is a key transformation. The reactivity of the 6-position has been demonstrated through the synthesis of various derivatives, including 6-acetyl and 6-formylbenzo[cd]indol-2(1H)-one. nih.gov For example, 6-acetylbenzo[cd]indol-2(1H)-one has been prepared with a yield of 82%. nih.gov

A viable strategy for introducing the nitro group is through the functionalization of a precursor at the 6-position. For instance, the synthesis of 6-iodobenzo[cd]indol-2(1H)-one has been reported. This iodo-derivative can potentially undergo a nucleophilic substitution reaction with a nitrite (B80452) salt to yield the desired 6-nitro compound. Another approach could involve the synthesis of 6-aminobenzo[cd]indol-2(1H)-one, which could then be converted to the 6-nitro derivative via a Sandmeyer-type reaction, involving diazotization followed by treatment with a nitrite source.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. While specific optimization studies for this particular compound are not extensively detailed in the literature, general principles of reaction optimization can be applied to each synthetic step.

For the nitration reactions, key parameters to control include the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids, or milder reagents), temperature, and reaction time. The use of a continuous flow microreactor system has been shown to be effective for other nitration reactions, offering better control over the highly exothermic process and improving safety and yield.

In the case of cobalt-catalyzed C-H carbonylation, optimization would involve screening of different cobalt catalysts, ligands, CO sources, solvents, and temperatures to maximize the yield of the benzo[cd]indol-2(1H)-one scaffold.

For functional group transformations, such as the conversion of a 6-iodo or 6-amino group to a nitro group, the choice of reagents, catalysts (if applicable), and reaction conditions is critical for achieving high conversion and minimizing side products. The table below illustrates potential yields for key intermediates and related functionalized compounds, highlighting the feasibility of obtaining functionalized benzo[cd]indol-2(1H)-ones in good yields.

Precursor/IntermediateProductReagents/ConditionsYield (%)
NaphthylamideBenzo[cd]indol-2(1H)-oneCobalt-catalyst, CO sourceup to 88
Benzo[cd]indol-2(1H)-one6-acetylbenzo[cd]indol-2(1H)-oneAcetyl chloride82
Benzo[cd]indol-2(1H)-one6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-oneVilsmeier-Haack type reagent60
6-acetylbenzo[cd]indol-2(1H)-one6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one1,4-dibromobutane (B41627), K₂CO₃75

Stereochemical Considerations in Related Fused Indole (B1671886) Syntheses

The molecule this compound is planar and achiral, meaning it does not have a non-superimposable mirror image. Therefore, its synthesis does not involve the generation of stereocenters, and stereochemical considerations are not directly applicable.

However, the broader field of fused indole synthesis is rich with examples where stereochemistry is of paramount importance. Many biologically active indole alkaloids possess multiple chiral centers, and their specific three-dimensional arrangement is crucial for their activity. researchgate.net The synthesis of these complex molecules requires precise control over stereochemistry. Several advanced strategies are employed to achieve this, including catalytic asymmetric dearomatization, substrate-controlled synthesis, and chiral resolution.

Catalytic Asymmetric Dearomatization: This powerful strategy converts flat, aromatic indole rings into three-dimensional, chiral indoline (B122111) structures. nih.govacs.org It often employs a chiral catalyst, such as a chiral phosphoric acid, which creates a chiral environment for the reaction. This approach allows for the synthesis of specific enantiomers (mirror-image isomers) of a molecule with high selectivity. nih.gov For instance, the asymmetric dearomatization of 2,3-disubstituted indoles can lead to either chiral indolenines or fused indolines, depending on the reaction conditions. nih.gov

Substrate-Controlled Synthesis: In this approach, a chiral center already present in the starting material directs the formation of new stereocenters. This is a common strategy in the total synthesis of complex natural products. researchgate.net For example, the synthesis of bis- and tris-indole alkaloids often relies on stereospecific reactions where the stereochemistry of a reactant dictates the stereochemistry of the product.

Chiral Resolution: When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a process called chiral resolution can be used to separate them. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common technique for this purpose. The chiral stationary phase interacts differently with each enantiomer, causing them to travel through the chromatography column at different speeds and allowing for their separation.

The following table summarizes these key stereochemical strategies as they apply to the synthesis of chiral-fused indole derivatives.

StrategyMethodologyApplication and Outcome
Catalytic Asymmetric SynthesisUse of chiral catalysts (e.g., chiral phosphoric acid, transition metal complexes) in reactions like dearomatization or cycloadditions. researchgate.netnih.govCreates specific enantiomers from prochiral starting materials, yielding products with high enantiomeric excess (ee). researchgate.net
Substrate-Controlled SynthesisUtilizing existing stereocenters within a substrate to guide the stereochemical outcome of a reaction.Allows for the construction of multiple, well-defined stereocenters in complex molecules like indole alkaloids.
Chiral ResolutionSeparation of a racemic mixture using techniques like chiral HPLC.Isolates pure enantiomers from a 50:50 mixture, essential for studying the specific biological activity of each isomer.

Chemical Reactivity and Transformation Mechanisms of 6 Nitrobenzo Cd Indol 2 1h One

Reactions Involving the Nitro Group

The nitro group is a dominant feature of the molecule, strongly influencing its reactivity. It serves as a site for reduction to various other nitrogen-containing functionalities and activates the aromatic ring for nucleophilic substitution.

Reduction of the Nitro Group to Amino and Other Derivatives

The reduction of the nitro group is a common and synthetically useful transformation, providing access to amino derivatives and other functionalities. wikipedia.org The choice of reducing agent and reaction conditions determines the final product.

A variety of reagents are available for the reduction of aromatic nitro compounds. commonorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is highly effective. commonorganicchemistry.com For instance, the Fe/CaCl₂ system is known to reduce nitroarenes to the corresponding anilines with high yields and good functional group tolerance. Other common methods include the use of metals like zinc (Zn) or iron (Fe) in acidic media, or tin(II) chloride (SnCl₂). commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) offers a milder alternative for substrates that are sensitive to acidic conditions or hydrogenation. commonorganicchemistry.comscispace.com

Depending on the reagents and conditions, the reduction can be stopped at intermediate stages. For example, reduction with zinc dust and ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org In a related compound, 2-chloro-5-nitrophenol, the nitro group is initially reduced to a hydroxylamino group. nih.gov The reduction of nitro compounds can also lead to the formation of oximes when using reagents like tin(II) chloride or through controlled catalytic hydrogenation. wikipedia.org

Reagent/ConditionsProductReference
H₂, Pd/CAmine commonorganicchemistry.com
Raney NickelAmine commonorganicchemistry.com
Fe/AcidAmine commonorganicchemistry.com
SnCl₂Amine commonorganicchemistry.com
Zn, NH₄ClHydroxylamine wikipedia.org
Na₂SAmine (can be selective) commonorganicchemistry.com

Nucleophilic Aromatic Substitution Enabled by the Nitro Moiety

The nitro group is a powerful electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This activation is most pronounced at the positions ortho and para to the nitro group, where the negative charge of the intermediate Meisenheimer complex can be stabilized through resonance. nih.govlibretexts.org

In a closely related structure, 1-methoxy-6-nitroindole-3-carbaldehyde, the presence of the 6-nitro group facilitates nucleophilic substitution at the 2-position with a variety of nucleophiles, including nitrogen, sulfur, and carbon nucleophiles. nii.ac.jpclockss.org This suggests that the 6-nitrobenzo[cd]indol-2(1H)-one scaffold would be similarly reactive. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate (a Meisenheimer complex). libretexts.org For some systems, particularly with protic nucleophiles like indoles, the reaction may exist on a mechanistic continuum between a stepwise and a concerted SNAr pathway. nih.gov

NucleophileProduct TypeReference
Amines (e.g., piperidine)2-Amino-substituted indoles nii.ac.jp
Azoles (e.g., pyrrole (B145914), imidazole)2-Azolyl-substituted indoles nii.ac.jp
Thiols (e.g., NaSMe)2-Thioether-substituted indoles nii.ac.jp
Carbon nucleophiles (e.g., dimethyl malonate)2-Alkyl-substituted indoles clockss.org

Reactions of the Indolone Carbonyl and Heterocyclic Nitrogen

The lactam portion of the molecule, containing a carbonyl group and a heterocyclic nitrogen, offers further opportunities for chemical modification.

N-Substitution Reactions at the Indole (B1671886) Nitrogen

The nitrogen atom of the indolone ring can undergo substitution reactions. In related benzo[cd]indol-2(1H)-one systems, N-alkylation has been demonstrated. For example, 6-acetyl- and 6-formyl-benzo[cd]indol-2(1H)-one can be reacted with alkyl halides like 1,4-dibromobutane (B41627) in the presence of a base such as potassium carbonate (K₂CO₃) to yield the corresponding N-alkylated products. nih.gov Similarly, 6-bromo-1-ethylbenzo[cd]indol-2(1H)-one is a known N-substituted derivative. epa.gov These examples indicate that the indole nitrogen in this compound is also amenable to substitution reactions with suitable electrophiles under basic conditions.

Transformations at the Carbonyl Group

The carbonyl group of the lactam ring is generally less reactive than a ketone carbonyl due to resonance with the adjacent nitrogen atom. However, it can still undergo certain transformations. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and lactams to the corresponding amines, though this reagent can also reduce nitro groups. commonorganicchemistry.com Specific transformations of the carbonyl group in this compound are not extensively detailed in the provided search context, but reactions typical for lactams, such as hydrolysis under strong acidic or basic conditions to open the ring, could be anticipated.

Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.orgmasterorganicchemistry.commsu.edu However, the reactivity of the fused benzene ring in this compound towards electrophiles is significantly influenced by the substituents present.

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. msu.edu It directs incoming electrophiles to the positions meta to it. In the case of this compound, this would correspond to positions 5 and 7. The fused indolone ring system also influences the regioselectivity. The amide functionality is generally an ortho, para-director, but it is also deactivating. The combination of these effects makes electrophilic substitution on the benzene ring challenging. Reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation, which typically require strong acid catalysts, would proceed slowly, if at all, and would be expected to yield substitution primarily at the 5 or 7-position. wikipedia.orgmasterorganicchemistry.commsu.edu The deactivating nature of the nitro group is so strong that, for example, Friedel-Crafts acylation of nitrobenzene (B124822) does not occur under normal conditions. msu.edu

Ring-Opening and Rearrangement Pathways

The fused lactam ring system of this compound presents a unique structure that can undergo specific ring-opening and rearrangement reactions under certain conditions. While detailed experimental studies exclusively on the ring-opening and rearrangement of this compound are not extensively documented in publicly available literature, insights can be drawn from the reactivity of related indole and nitroaromatic systems.

For instance, the lactam bond within the benzo[cd]indol-2(1H)-one core is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the five-membered ring to form a naphthalenecarboxylic acid derivative. The presence of the nitro group at the 6-position is expected to influence the rate and regioselectivity of such a transformation.

Furthermore, nitroaromatic compounds are known to undergo various rearrangement reactions, often initiated by thermal or photochemical stimuli. One such relevant transformation is the Smiles rearrangement, which involves the intramolecular nucleophilic substitution of an activated aromatic ring. While direct evidence for a Smiles rearrangement in this compound is lacking, the structural motif is amenable to such a pathway, potentially leading to novel heterocyclic scaffolds.

Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms is crucial for controlling the outcomes of chemical transformations involving this compound. This involves detailed kinetic studies and the characterization of transient species like transition states and intermediates.

Kinetic Studies for Reaction Rate Determination

Systematic kinetic studies are essential to quantify the reactivity of this compound and to elucidate the factors that govern the rates of its reactions. The rates of reactions, such as nucleophilic aromatic substitution or the aforementioned potential ring-opening reactions, can be monitored using spectroscopic techniques like UV-Vis or NMR spectroscopy.

The electron-withdrawing nitro group is expected to significantly accelerate the rate of nucleophilic attack on the aromatic ring system. Quantitative kinetic data would allow for a direct comparison of the reactivity of this compound with its unsubstituted parent compound and other derivatives, providing valuable structure-activity relationships from a chemical reactivity perspective.

A hypothetical kinetic study could involve reacting this compound with a nucleophile and monitoring the change in concentration of the reactants and products over time under controlled temperature conditions. The data obtained could then be used to determine the reaction order and the rate constant, as illustrated in the hypothetical data table below.

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

Time (s)Concentration of this compound (M)
00.100
600.085
1200.072
1800.061
2400.052
3000.044

Elucidation of Transition States and Intermediates

The identification and characterization of transition states and reaction intermediates are paramount for a complete mechanistic picture. Computational methods, such as Density Functional Theory (DFT), have become powerful tools for investigating the geometries and energies of these transient species.

For a potential ring-opening reaction, DFT calculations could model the pathway of nucleophilic attack on the carbonyl carbon of the lactam, mapping the energy profile and identifying the structure of the highest energy point, the transition state. Similarly, for a rearrangement reaction, computational studies could help to distinguish between different possible mechanistic pathways by comparing the activation energies of their respective transition states.

Spectroscopic techniques can also be employed to detect and characterize intermediates. For example, in situ NMR or IR spectroscopy under reaction conditions might allow for the observation of signals corresponding to short-lived species. The combination of experimental and computational approaches provides the most robust platform for elucidating the complex reaction mechanisms of molecules like this compound.

Derivatization Strategies and Structure Reactivity Relationships of 6 Nitrobenzo Cd Indol 2 1h One Analogues

Design and Synthesis of 6-nitrobenzo[cd]indol-2(1H)-one Derivatives with Modified Substituents

The synthetic exploration of the this compound framework primarily involves modifications at the N-1 position of the lactam ring and transformations of the nitro group at the C-6 position. These strategies allow for the introduction of a wide array of functional groups, leading to derivatives with tailored properties.

A common synthetic route begins with the N-alkylation of the parent scaffold. For instance, the nitrogen atom of the lactam can be readily functionalized by reacting the parent compound with various alkyl halides in the presence of a base. A typical procedure involves treating the benzo[cd]indol-2(1H)-one core with an agent like 1,4-dibromobutane (B41627) and a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile (B52724) (CH₃CN) under reflux conditions. researchgate.net This introduces a reactive handle for further diversification.

Another key derivatization point is the C-6 position. While the focus is the 6-nitro derivative, related analogues with other substituents at this position, such as acetyl or formyl groups, serve as important synthetic intermediates. researchgate.net These can be synthesized and subsequently modified. For example, a 6-formyl derivative can be reacted with various amines via reductive amination to install diverse side chains. The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been achieved using microwave-assisted methods, which significantly reduces reaction times and can improve yields, a technique applicable to the benzo[cd]indol-2(1H)-one scaffold. zznu.edu.cnnih.gov

The following interactive table summarizes representative synthetic transformations for modifying the benzo[cd]indol-2(1H)-one scaffold, which are applicable to the 6-nitro analogue.

Position Reaction Type Reagents Purpose Reference
N-1N-AlkylationAlkyl halide (e.g., 1,4-dibromobutane), K₂CO₃, CH₃CNIntroduce alkyl chains for further functionalization or to modulate solubility. researchgate.net
C-6Reductive Amination (on a 6-formyl precursor)Amine, Reducing AgentIntroduce diverse amine-containing side chains. researchgate.net
N-1 / C-6Microwave-Assisted SynthesisSubstituted halides, K₂CO₃Accelerate reactions and improve yields for N-alkylation and other substitutions. nih.gov
C-6Nucleophilic Aromatic SubstitutionNucleophileReplace the nitro group with other functionalities (e.g., amines, alkoxides).

Impact of Substituent Electronic and Steric Effects on Chemical Reactivity

The chemical reactivity of the this compound ring system is profoundly influenced by the electronic and steric nature of its substituents. The nitro group (-NO₂) at the C-6 position is a strong electron-withdrawing group, which significantly decreases the electron density of the aromatic system, making it more electrophilic.

This inherent electrophilicity is a key determinant of its reactivity. For example, in vicarious nucleophilic substitution (VNS) reactions, the rate of nucleophilic addition is a direct measure of the electrophilic activity of the nitroarene. researchgate.net The presence of additional substituents on the aromatic rings can either enhance or diminish this effect.

Electronic Effects: Electron-withdrawing groups (EWGs) elsewhere on the scaffold will further increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) will decrease its electrophilicity by partially offsetting the effect of the nitro group. The position of the substituent relative to the nitro group is critical in determining the magnitude of this effect. researchgate.net

Steric Effects: The steric bulk of substituents can hinder the approach of reactants to a reaction site. While some reactions, like VNS, show low sensitivity to steric hindrance, other transformations can be significantly impacted. researchgate.net A bulky substituent near a reactive site can slow down or prevent a reaction from occurring, or it can influence the regioselectivity of a reaction by blocking one potential site over another.

The interplay of these effects is summarized in the table below.

Substituent Type Position Electronic Effect Steric Effect Predicted Impact on Electrophilicity
Electron-Withdrawing (e.g., -CN, -CF₃)AnyIncreases electron withdrawalVariableIncrease
Electron-Donating (e.g., -OCH₃, -NH₂)AnyDecreases electron withdrawalVariableDecrease
Bulky Alkyl (e.g., -C(CH₃)₃)Ortho to reaction siteWeakly donatingHighMay decrease reactivity due to steric hindrance
Small Alkyl (e.g., -CH₃)AnyWeakly donatingLowMinor decrease

Development of Diverse Chemical Libraries Based on the Scaffold

The benzo[cd]indol-2(1H)-one scaffold, including its 6-nitro derivative, serves as a valuable starting point for the construction of diverse chemical libraries. researchgate.net The synthetic handles at positions N-1 and C-6 allow for the systematic introduction of a wide range of chemical functionalities, enabling the exploration of chemical space for various applications.

The goal of creating these libraries is often to identify molecules with specific biological activities. By generating a large number of structurally related analogues, researchers can perform high-throughput screening to find "hits" against biological targets. For example, derivatives of the parent scaffold have been investigated as:

BET Bromodomain Inhibitors: The benzo[cd]indol-2(1H)-one core has been identified through virtual screening as a potent inhibitor of BET bromodomains, which are implicated in cancer and inflammatory diseases. nih.gov

Hedgehog Pathway Inhibitors: This scaffold has shown potential for the epigenetic targeting of the Hedgehog signaling pathway, which is a driver in certain types of cancer. nih.gov

Lysosome-Targeted Agents: Conjugates of benzo[cd]indol-2(1H)-one with polyamines have been developed as agents that can localize in lysosomes, offering a promising strategy for cancer therapy and bio-imaging. researchgate.net

The development of these libraries involves combinatorial chemistry principles, where a core scaffold is combined with a set of diverse building blocks to rapidly generate a multitude of final compounds. This approach is critical for structure-activity relationship (SAR) studies, where the biological activity of each compound is correlated with its specific structural features.

Quantitative Structure-Property Relationships (QSPR) for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the physical and chemical properties of molecules based on their chemical structure. nih.gov For a library of this compound derivatives, QSPR can serve as a powerful tool to predict key chemical attributes without the need for exhaustive experimental synthesis and testing.

The QSPR approach involves calculating a set of numerical values, known as descriptors, from the molecular structure. These descriptors quantify various aspects of the molecule, such as its topology, geometry, and electronic properties. A mathematical model is then built to correlate these descriptors with an experimentally measured property. For nitroaromatic compounds, QSPR models have been successfully developed to predict properties like thermal stability (decomposition enthalpy) and impact sensitivity. researchgate.net

The process typically involves:

Descriptor Calculation: A wide range of descriptors are calculated for each molecule in a training set using computational chemistry methods like Density Functional Theory (DFT) or semi-empirical (AM1) approaches.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a predictive model.

Validation: The model's predictive power is tested on an external set of compounds (the test set) to ensure its reliability.

For this compound derivatives, QSPR could be used to predict properties such as solubility, reactivity, and chromatographic retention times. Common descriptors used in QSPR studies of nitroaromatics are listed in the table below.

Descriptor Class Examples Information Encoded Reference
Quantum ChemicalHOMO/LUMO energies, Mulliken charges, Dipole momentElectronic structure, reactivity, polarity
ConstitutionalMolecular weight, number of nitro groupsBasic composition and size researchgate.net
TopologicalWiener index, Kier & Hall connectivity indicesMolecular branching and connectivity
GeometricalMolecular surface area, volume3D shape and size of the molecule

By applying QSPR, researchers can prioritize the synthesis of derivatives with the most promising predicted properties, thereby optimizing the discovery process and reducing experimental effort.

Advanced Spectroscopic and Structural Elucidation of 6 Nitrobenzo Cd Indol 2 1h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete and unambiguous assignment of all proton and carbon signals of 6-nitrobenzo[cd]indol-2(1H)-one.

The introduction of a strong electron-withdrawing nitro (-NO₂) group at the C-6 position of the benzo[cd]indol-2(1H)-one framework is expected to induce significant changes in the chemical shifts of the aromatic protons and carbons compared to the unsubstituted parent compound or other derivatives.

¹H NMR Analysis: The ¹H NMR spectrum would be expected to show five distinct signals in the aromatic region and one broad signal for the N-H proton of the lactam. The protons ortho (H-5, H-7) and para (H-4) to the nitro group would experience the most significant downfield shift due to its deshielding effect. Based on data from related compounds like 6-acetylbenzo[cd]indol-2(1H)-one, where protons resonate between δ 7.0 and 9.2 ppm, the signals for the 6-nitro derivative are predicted to be even further downfield. nih.gov The N-H proton signal would likely appear as a broad singlet at a high chemical shift, typically >10 ppm, and its presence could be confirmed by D₂O exchange.

¹³C NMR Analysis: The ¹³C NMR spectrum would display 11 distinct signals for the carbon atoms. The carbon atom directly attached to the nitro group (C-6) would be significantly deshielded, appearing at a high chemical shift. The electron-withdrawing effect would also influence the chemical shifts of other carbons in the aromatic system. The carbonyl carbon (C-2) of the lactam ring is expected to resonate in the typical range of δ 165-170 ppm. nih.gov For comparison, the carbonyl carbon in 6-acetylbenzo[cd]indol-2(1H)-one appears at δ 168.53 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on chemical principles and data from analogous compounds. Actual experimental values may vary.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (N-H) >10 (broad s) -
2 (C=O) - ~168
3 ~7.2-7.4 (d) ~105
3a - ~125
4 ~8.4-8.6 (d) ~123
5 ~8.0-8.2 (t) ~128
6 - ~145-150
7 ~8.8-9.0 (d) ~120
8 ~7.8-8.0 (d) ~130
9 - ~132
9a - ~127

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For this compound, it would show correlations between adjacent protons, for instance, between H-4 and H-5, and between H-7 and H-8, confirming their connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C data.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key correlations would be expected from the aromatic protons to the carbonyl carbon (C-2) and from protons H-5 and H-7 to the nitro-substituted carbon (C-6), definitively confirming the position of the nitro group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help to confirm through-space interactions and provide insights into the conformation of the molecule, although for a rigid planar system like this, its primary use would be to corroborate assignments.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The analysis would confirm the planarity of the fused ring system and detail the geometry of the nitro group relative to the aromatic plane. Furthermore, it would reveal the packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding (involving the N-H and C=O groups) and π-π stacking, which govern the solid-state properties of the material.

Table 2: Expected Crystallographic Data Parameters for this compound Note: This table illustrates the type of data obtained from a single-crystal X-ray analysis and is not based on experimental results for this specific compound.

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ) Precise measurements of the unit cell
Volume (V) Volume of the unit cell in ų
Z Number of molecules per unit cell
Key Bond Lengths (Å) e.g., C-N(O₂), C=O, N-H

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound. By providing a mass measurement with high accuracy (typically to four or five decimal places), HRMS can distinguish the compound's elemental composition (C₁₁H₆N₂O₃) from other possibilities with the same nominal mass. The calculated monoisotopic mass is 214.0378 Da.

Analysis by techniques like Electrospray Ionization (ESI) or Electron Impact (EI) would also reveal characteristic fragmentation patterns. A plausible pathway for this molecule could involve the initial loss of the nitro group (NO₂) or a neutral loss of nitric oxide (NO) followed by the loss of carbon monoxide (CO), which is characteristic of lactam structures. sfasu.edu

Table 3: Plausible Mass Spectrometry Fragmentation for this compound (C₁₁H₆N₂O₃) Note: This table represents a theoretical fragmentation pathway.

m/z (Mass/Charge) Possible Fragment Ion Neutral Loss
214.0378 [M]⁺ or [M+H]⁺ -
184.0272 [M - NO]⁺ NO (30 Da)
168.0426 [M - NO₂]⁺ NO₂ (46 Da)
156.0265 [M - NO - CO]⁺ NO, CO (58 Da)

Infrared and Raman Spectroscopy for Functional Group Vibrational Modes

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would provide clear evidence for its key structural features.

The IR spectrum would be dominated by strong absorptions corresponding to the N-H stretch (around 3200-3400 cm⁻¹), the lactam C=O stretch (around 1650-1690 cm⁻¹), and the aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). Crucially, the nitro group would give rise to two strong, characteristic absorption bands: an asymmetric stretch (νas) typically between 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1335-1385 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, providing a detailed fingerprint for the core structure.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions and photophysical properties of the molecule. The benzo[cd]indol-2(1H)-one core is a known fluorophore. nih.gov

The introduction of a nitro group, which is a powerful auxochrome and chromophore, is expected to cause a significant bathochromic (red) shift in the absorption spectrum compared to the parent compound. Studies on other nitro-aromatic hydrocarbons show they possess distinct UV spectra compared to their parent compounds. researchgate.net The extended π-system in conjugation with the nitro group would lower the energy of the HOMO-LUMO gap, resulting in absorption at longer wavelengths, likely in the near-UV or visible region.

The emission properties are also expected to be strongly affected. Nitroaromatic compounds are often poorly fluorescent or non-fluorescent because the nitro group can promote efficient intersystem crossing from the excited singlet state to the triplet state, quenching fluorescence. Therefore, this compound is predicted to have significantly weaker fluorescence emission compared to its parent scaffold.

Theoretical and Computational Chemistry Studies on 6 Nitrobenzo Cd Indol 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic properties of molecules like nitroindole derivatives.

Prediction of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For many organic molecules, including indole (B1671886) derivatives, these parameters can be reliably calculated using DFT methods. For instance, studies on various substituted indoles have shown how different functional groups can modulate the HOMO-LUMO gap. Electron-withdrawing groups, such as the nitro group, typically lower the energies of both the HOMO and LUMO, often resulting in a smaller energy gap, which can be correlated with increased reactivity.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for a Nitroindole Derivative (Calculated using DFT)

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.45
HOMO-LUMO Gap4.40

Note: The values in this table are representative for a generic nitroindole derivative and are intended for illustrative purposes.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack.

In a nitroindole derivative, the region around the nitro group is expected to be highly electron-deficient (blue), making it a likely site for nucleophilic interaction. Conversely, the indole ring, particularly the pyrrole (B145914) moiety, generally exhibits higher electron density (red or yellow/green), suggesting its susceptibility to electrophilic attack.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is critical for understanding how a reaction proceeds. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states. For the nitration of an indole derivative, for example, a transition state would involve the approach of the nitrating agent to the indole ring. The characterization of this TS would provide insights into the preferred site of nitration (regioselectivity). A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying the electronic properties of static molecules, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions.

For a molecule like 6-nitrobenzo[cd]indol-2(1H)-one, or a similar derivative, MD simulations could be used to explore its flexibility and the different shapes (conformations) it can adopt. Furthermore, by simulating the molecule in a solvent or in the presence of other molecules, MD can reveal how it interacts with its environment through forces such as hydrogen bonding, van der Waals interactions, and electrostatic interactions. These simulations are particularly useful for understanding how a molecule might bind to a biological target, such as a protein, by revealing the key intermolecular contacts and the stability of the resulting complex. researchgate.net

Applications of 6 Nitrobenzo Cd Indol 2 1h One in Materials Science and Chemical Innovation Non Biological

Role as a Synthetic Building Block for Advanced Organic Materialsnih.govacs.org

The primary role of 6-nitrobenzo[cd]indol-2(1H)-one in materials science is that of a versatile synthetic building block. Its chemical structure incorporates both a robust, planar aromatic core and a reactive nitro functional group. This nitro group is the key to its utility, as it can be readily converted into other functional groups, most notably an amine (NH₂), through standard chemical reduction procedures. The resulting 6-aminobenzo[cd]indol-2(1H)-one is a highly valuable monomer and intermediate for constructing more complex molecular architectures. This transformation is a critical first step for integrating the unique benzo[cd]indol-2(1H)-one core into larger functional systems.

The amino derivative, 6-aminobenzo[cd]indol-2(1H)-one, is a prime candidate for the synthesis of high-performance polymers and copolymers. The amine group can participate in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. These classes of polymers are renowned for their thermal stability, mechanical strength, and chemical resistance.

Incorporating the rigid and planar benzo[cd]indol-2(1H)-one moiety into the polymer backbone can impart several desirable properties:

Enhanced Thermal Stability: The aromatic, fused-ring structure contributes to a high decomposition temperature.

Improved Mechanical Properties: The rigidity of the monomer unit can lead to polymers with high tensile strength and modulus.

Specific Optoelectronic Properties: The inherent chromophore of the benzo[cd]indol-2(1H)-one unit can be exploited to create polymers with tailored light absorption and emission characteristics suitable for advanced applications.

The development of extended π-conjugated systems is fundamental to the field of organic electronics and dyes. The 6-aminobenzo[cd]indol-2(1H)-one derivative is an essential precursor for creating such systems. The amine group can be diazotized and then coupled with electron-rich aromatic compounds (such as phenols or anilines) to form azo dyes. This reaction extends the π-conjugation across the entire molecule, typically resulting in materials with strong absorption in the visible spectrum.

Furthermore, the amino group can undergo condensation reactions or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with various aromatic halides. These synthetic strategies allow for the systematic extension of the conjugated system, enabling precise tuning of the material's electronic and optical properties. This control is crucial for developing new colorimetric sensors, pigments, and functional dyes.

Integration into Optoelectronic Deviceschemimpex.com

The unique electronic properties of the benzo[cd]indol-2(1H)-one scaffold make it an attractive component for optoelectronic devices. chemimpex.com The presence of the electron-withdrawing nitro group in this compound further enhances its potential by modifying the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This electronic tuning is a key strategy in the design of materials for organic electronics.

In the context of OLEDs and OPVs, the performance of the device is critically dependent on the energy levels of the materials used in the active layers. The benzo[cd]indol-2(1H)-one core can be functionalized to act as an electron-transporting, hole-transporting, or emissive material. By introducing the 6-nitro group, chemists can lower the HOMO and LUMO energy levels of the molecule.

This modification can be exploited to:

Improve Charge Injection/Transport: Matching the energy levels of the organic material with those of the electrodes is crucial for efficient charge injection. The tunable nature of the this compound scaffold allows for the design of materials with optimized energy levels for use in charge transport layers.

Tune Emission Color: In OLEDs, the color of the emitted light is determined by the energy gap between the HOMO and LUMO of the emissive material. The electron-withdrawing nitro group can shift the emission wavelength, providing a tool to access different colors, including potentially red-shifted emission.

Enhance Photovoltaic Properties: In OPVs, the voltage and current are dictated by the energy levels of the donor and acceptor materials. Benzo[cd]indol-2(1H)-one derivatives, including the 6-nitro variant, can be developed as either donor or acceptor components in the photoactive layer.

Table 1: Properties of Substituted Benzo[cd]indol-2(1H)-one Derivatives

This table illustrates how different substituents on the benzo[cd]indol-2(1H)-one core, such as iodo and nitro groups, influence the molecular properties relevant to materials science.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key SubstituentPotential Impact on Properties
Benzo[cd]indol-2(1H)-oneC₁₁H₇NO169.18None (Parent Scaffold)Baseline fluorescent and electronic properties. nih.gov
6-Iodobenzo[cd]indol-2(1H)-oneC₁₁H₆INO295.08Iodo (-I)The heavy iodine atom can promote intersystem crossing, potentially useful in phosphorescent materials. It also serves as a reactive site for cross-coupling reactions.
This compoundC₁₁H₆N₂O₃214.18Nitro (-NO₂)Strong electron-withdrawing group, significantly lowers HOMO/LUMO levels, modifies photophysical properties, and serves as a precursor to the amino group.

The benzo[cd]indol-2(1H)-one core is inherently fluorescent, and its derivatives are actively researched for use as dyes and probes. nih.gov The conjugation of this core with other heterocyclic systems, such as oxazolopyridine, has been shown to yield cyanine (B1664457) dyes with bright and responsive fluorescence. acs.org

The introduction of the 6-nitro group provides a powerful tool for modulating the fluorescence properties through intramolecular charge transfer (ICT). In an ICT state, electronic excitation moves charge from an electron-donating part of the molecule to an electron-accepting part. The this compound structure is a classic example of a push-pull chromophore, where the indole (B1671886) nitrogen can act as a donor and the nitro group as a strong acceptor.

This characteristic is highly desirable for creating:

Solvatochromic Dyes: Dyes that change color in response to the polarity of their solvent environment.

Colorimetric and Fluorometric Sensors: The fluorescence of the molecule can be designed to turn "on" or "off" or to shift in wavelength upon binding to a specific analyte (e.g., metal ions, anions), allowing for visual or instrumental detection. While many such probes are developed for bioimaging, the same principles are applied to create sensors for environmental monitoring and industrial process control. acs.orgacs.orgnih.gov

Use as Chemical Reagents or Ligands in Catalysis

The application of this compound or its direct derivatives as reagents or ligands in chemical catalysis is not extensively documented in current scientific literature. While the synthesis of this compound and its relatives may involve various catalytic methods, its use as a component of a catalytic system itself appears to be a less explored area of research. researchgate.net The potential for the nitrogen or oxygen atoms in the lactam ring to act as coordination sites for metal centers exists, but this application has not been a primary focus of investigation compared to its role in materials science.

Exploration of this compound in Supramolecular Chemistry Remains an Uncharted Area of Materials Science

Despite the growing interest in the applications of benzo[cd]indol-2(1H)-one derivatives in various scientific fields, a thorough review of available scientific literature reveals a significant gap in the exploration of this compound within the realm of supramolecular chemistry.

While the parent compound, benzo[cd]indol-2(1H)-one, and its other substituted analogues have been investigated for their potential in medicinal chemistry and materials science, specific research detailing the supramolecular assemblies and non-covalent interactions of the 6-nitro derivative is not publicly available. Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in the design of novel materials with tailored properties.

The unique structural characteristics of this compound, such as the presence of a nitro group—a strong electron-withdrawing group—and an extended aromatic system, would theoretically make it a compelling candidate for studies in supramolecular chemistry. The nitro group could participate in specific hydrogen bonding and dipole-dipole interactions, while the planar aromatic core is conducive to π-π stacking interactions. These features are fundamental to the construction of complex, self-assembled supramolecular architectures.

However, at present, there are no published studies that specifically investigate or provide data on the formation of supramolecular structures involving this compound. Consequently, detailed research findings, including data on the types of non-covalent interactions, the geometry of the resulting assemblies, and their specific applications in materials science and chemical innovation, are absent from the current body of scientific knowledge.

This lack of information highlights a potential area for future research. Investigating the supramolecular behavior of this compound could unveil new opportunities for the development of advanced materials, such as liquid crystals, porous solids, or functional gels, driven by the specific non-covalent interactions imparted by the nitro substituent.

Future Research Directions and Unexplored Avenues for 6 Nitrobenzo Cd Indol 2 1h One Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The current synthetic routes to 6-nitrobenzo[cd]indol-2(1H)-one and its analogs often rely on classical nitration methods which may present environmental and safety concerns. Future research should prioritize the development of more efficient and sustainable synthetic strategies.

Key areas for exploration include:

Catalytic Nitration: Investigating novel catalytic systems for the regioselective nitration of the benzo[cd]indol-2(1H)-one core would be a significant advancement. This could involve the use of solid acid catalysts, metal-organic frameworks (MOFs), or other heterogeneous catalysts that can be easily recovered and reused, thus minimizing waste.

Flow Chemistry: The implementation of continuous flow technologies for the nitration reaction could offer enhanced safety, better control over reaction parameters, and improved scalability. This approach is particularly advantageous for potentially hazardous nitration reactions.

C-H Functionalization: Direct C-H nitration of the benzo[cd]indol-2(1H)-one scaffold represents a highly atom-economical approach. Research into transition-metal-catalyzed or photoredox-catalyzed C-H activation for the introduction of the nitro group at the 6-position could lead to more streamlined and environmentally benign syntheses.

Table 1: Potential Sustainable Synthetic Approaches

MethodologyPotential AdvantagesResearch Focus
Catalytic NitrationReusability of catalyst, reduced waste, improved selectivity.Development of novel solid acid or metal-based catalysts.
Flow ChemistryEnhanced safety, precise control, improved scalability.Optimization of reactor design and reaction conditions.
C-H FunctionalizationHigh atom economy, reduced number of synthetic steps.Discovery of suitable catalysts and directing groups.

Investigation of Novel Chemical Transformations and Reactivity Patterns

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the lactam functionality. A deeper understanding of its chemical behavior will open doors to a wider range of derivatives with unique properties.

Unexplored avenues include:

Reduction of the Nitro Group: While the reduction of nitro groups to amines is a standard transformation, a systematic study on the selective reduction of the nitro group in this compound could yield valuable amino-substituted derivatives. These amines can serve as key intermediates for further functionalization, such as amide or sulfonamide formation.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring could be susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups by displacing the nitro group.

Cross-Coupling Reactions: The nitro group can be a precursor to other functionalities, such as a triflate or a halide, which can then participate in various palladium- or copper-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Photochemical Reactions: The nitro group can participate in a range of photochemical transformations. Investigating the photochemistry of this compound could lead to novel and unexpected molecular architectures.

Expansion of Applications in Emerging Material Technologies

The benzo[cd]indol-2(1H)-one scaffold has been utilized in the development of dyes and electronic materials. nih.gov The introduction of a nitro group can significantly influence the electronic and photophysical properties of the molecule, suggesting potential applications in modern materials science.

Potential applications to be explored:

Organic Electronics: The electron-accepting nature of the nitro group makes this compound and its derivatives interesting candidates for n-type organic semiconductors. Their performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) should be investigated.

Nonlinear Optics (NLO): The combination of an electron-donating lactam nitrogen and an electron-withdrawing nitro group within a conjugated system suggests that derivatives of this compound could exhibit significant second-order NLO properties, making them suitable for applications in optical communications and data storage.

Fluorescent Probes and Sensors: The benzo[cd]indol-2(1H)-one core is known to be fluorescent. nih.gov The nitro group can act as a fluorescence quencher. Therefore, derivatives where the nitro group is transformed in the presence of a specific analyte could function as "turn-on" fluorescent sensors for that analyte.

Table 2: Potential Material Applications

Application AreaKey PropertyResearch Direction
Organic ElectronicsElectron-accepting natureSynthesis of derivatives and fabrication of OFET and OPV devices.
Nonlinear OpticsLarge second-order hyperpolarizabilityDesign of push-pull systems and measurement of NLO properties.
Fluorescent SensorsFluorescence quenching by nitro groupDevelopment of chemosensors based on the transformation of the nitro group.

Advanced Computational Design of Functionalized Analogues

Computational chemistry can play a crucial role in accelerating the discovery of novel this compound analogues with tailored properties. By employing in silico methods, researchers can predict the properties of virtual compounds before undertaking their synthesis.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, molecular orbitals (HOMO/LUMO levels), and photophysical properties of this compound and its derivatives. This information is vital for designing molecules for specific applications in materials science.

Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR studies can be performed to correlate the structural features of a series of this compound analogues with their biological activity. This can guide the design of more potent and selective inhibitors.

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives to their biological targets, such as the bromodomains of the BET family of proteins. acs.orgnih.govresearchgate.netnih.gov

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthetic chemistry, materials science, and medicinal chemistry.

Q & A

Basic: What are the common synthetic routes for 6-nitrobenzo[cd]indol-2(1H)-one, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step functionalization of the benzo[cd]indol-2(1H)-one core. A scalable method reported by Marzoni and Varney (1997) uses Friedel-Crafts acylation followed by nitration to introduce the nitro group at the 6-position . Key intermediates are characterized via ¹H/¹³C NMR (e.g., downfield shifts at ~170 ppm for the lactam carbonyl ) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation ). Purity is validated by HPLC (>95%) and elemental analysis (deviation <0.4% for C, H, N) .

Basic: How do researchers confirm the structural integrity of this compound derivatives?

Answer:
Structural validation employs:

  • X-ray crystallography : Despite challenges with weak diffraction (e.g., broad peak scans in early studies), modern synchrotron sources improve resolution for bond-length/angle determination .
  • 2D NMR : NOESY and HSQC confirm regiochemistry; for example, coupling between the nitro group and adjacent protons resolves positional isomers .
  • FT-IR : Lactam C=O stretches appear at ~1680 cm⁻¹, while nitro groups show asymmetric stretches at ~1520 cm⁻¹ .

Advanced: How can structure-based virtual screening optimize this compound derivatives as Atg4B inhibitors?

Answer:
A docking-guided approach identifies key interactions:

  • The lactam carbonyl forms hydrogen bonds with Atg4B’s catalytic cysteine (Cys74), while the nitro group enhances π-stacking with Phe416 .
  • AlphaScreen assays validate inhibition by measuring fluorescence resonance energy transfer (FRET) between recombinant Atg4B and substrate LC3. IC₅₀ values <10 µM indicate potency .
  • MD simulations (e.g., 100 ns trajectories) assess binding stability and entropy changes .

Advanced: What strategies resolve crystallographic challenges in studying this compound-protein complexes?

Answer:

  • Fragment-based cocktail crystallography : Co-crystallizing with fragments like 6-nitro derivatives improves electron density maps by occupying adjacent hydrophobic pockets (e.g., in Trypanosoma brucei NDRT) .
  • Cryo-cooling : Reduces radiation damage, enabling data collection from weakly diffracting crystals .
  • Phase problem solutions : Molecular replacement using homologs (e.g., PDB: 4QIN) or SAD/MAD with selenomethionine-substituted proteins .

Advanced: How do polyamine conjugates enhance the anticancer activity of this compound derivatives?

Answer:

  • Polyamine linkers (e.g., spermidine) improve cellular uptake via polyamine transporters overexpressed in tumors. For example, compound 15c (IC₅₀ = 0.8 µM in A549 cells) shows 3-fold higher uptake than non-conjugated analogs .
  • Lysosomal targeting : The basic polyamine chain directs compounds to acidic lysosomes, where pH-dependent release of the active scaffold occurs .

Advanced: What methodologies analyze structure-activity relationships (SAR) in this compound derivatives?

Answer:

  • Substituent scanning : Systematic modification at positions 1, 6, and 7 (e.g., sulfonamide vs. benzimidazole) correlates with bioactivity .
  • Free-Wilson analysis : Quantifies contributions of substituents to inhibitory potency (e.g., 6-nitro group contributes ~40% of Atg4B binding energy ).
  • 3D-QSAR : CoMFA/CoMSIA models predict logP and polar surface area for blood-brain barrier penetration .

Advanced: How should researchers address contradictions in bioassay data for this compound derivatives?

Answer:

  • Promiscuity assays : Use counter-screens (e.g., Aggregator Advisor) to rule out false positives from colloidal aggregation .
  • Kinetic validation : Measure time-dependent inhibition to distinguish specific (Kᵢ < 1 µM) vs. non-specific binding .
  • Orthogonal assays : Compare AlphaScreen (solution-phase) with cellular autophagy flux assays (e.g., LC3-II Western blotting) .

Advanced: What in vivo models evaluate the anti-metastatic potential of this compound derivatives?

Answer:

  • Tail vein injection (B16-F10 melanoma) : Quantify lung nodules via micro-CT; derivative 15g reduces metastasis by 60% at 10 mg/kg .
  • Intravital imaging : Track lysosome-targeted compounds (e.g., Cy5-labeled analogs) in orthotopic breast cancer models .
  • Toxicity profiling : Monitor liver enzymes (ALT/AST) and body weight to establish therapeutic indices .

Advanced: How do electronic effects of substituents influence Atg4B inhibition?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂ at C6) increase electrophilicity of the lactam carbonyl, enhancing covalent interaction with Cys74 (kᵢₙₐcₜ/Kᵢ = 1.2 × 10⁴ M⁻¹s⁻¹) .
  • Hammett analysis : σ⁺ values correlate with IC₅₀ (R² = 0.89), indicating transition-state stabilization via resonance .

Advanced: Can this compound derivatives serve as fluorescent probes for imaging?

Answer:

  • NIR-II probes : Derivatives like FD-1080 Cl (λₑₓ/λₑₘ = 980/1080 nm) enable deep-tissue imaging with signal-to-background ratios >10 in murine models .
  • Two-photon microscopy : Benzimidazole-substituted analogs show large Stokes shifts (>150 nm) for multiplexed imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.